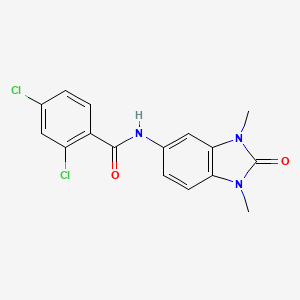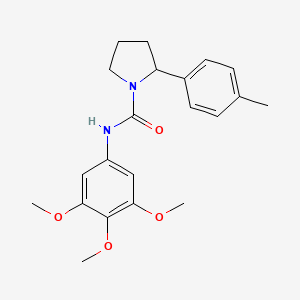![molecular formula C22H30N4O4 B6072972 N-(2,4-dimethoxybenzyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6072972.png)
N-(2,4-dimethoxybenzyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxybenzyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide, also known as DPPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-(2,4-dimethoxybenzyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can enhance cognitive function. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting various diseases.
作用機序
The mechanism of action of N-(2,4-dimethoxybenzyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase cell viability and reduce oxidative stress in neuronal cells. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dimethoxybenzyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. This compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxybenzyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of this compound as a potential anticancer agent in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a compound that has shown promising results in various scientific research fields. Its potential applications in neuroscience, cancer research, and drug discovery make it a valuable compound for further investigation. While there are still limitations and unknowns regarding its mechanism of action and potential side effects, this compound has the potential to be a valuable tool in scientific research.
合成法
The synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide involves the reaction between 2,4-dimethoxybenzaldehyde, 1-(1H-pyrazol-1-yl)acetyl chloride, and 3-piperidinylpropanol in the presence of a base catalyst. The resulting compound is then purified using column chromatography to obtain pure this compound.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-29-19-8-7-18(20(13-19)30-2)14-23-21(27)9-6-17-5-3-11-25(15-17)22(28)16-26-12-4-10-24-26/h4,7-8,10,12-13,17H,3,5-6,9,11,14-16H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEFJPDUKOWLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C(=O)CN3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6072902.png)



![N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6072924.png)
![4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6072936.png)
![N,N-diethyl-2-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B6072937.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6072940.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6072948.png)

![(3aS*,6aR*)-5-cyclohexyl-3-(3,4-dimethoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6072971.png)
![methyl 4-[(1-oxo-4-phenyl-2(1H)-phthalazinyl)methyl]benzoate](/img/structure/B6072975.png)
![2-[2-(2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B6072982.png)
